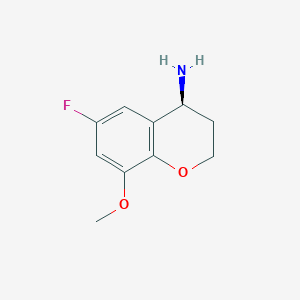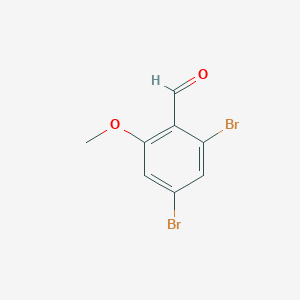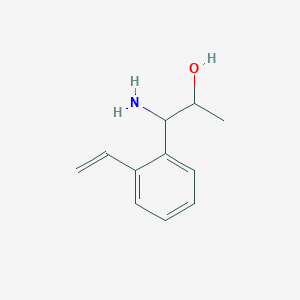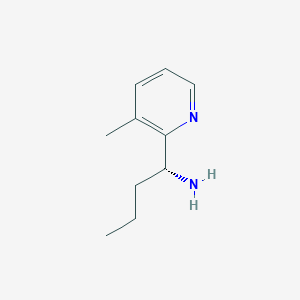![molecular formula C6H2ClN5 B15238038 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and triazine ring system with a chlorine atom at the 4-position and a cyano group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxypyrrolo[2,3-D][1,2,3]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The cyano group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as a ligand in catalysis.
Wirkmechanismus
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but lacks the cyano group at the 5-position.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Thiazolo[4,5-D]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H2ClN5 |
|---|---|
Molekulargewicht |
179.57 g/mol |
IUPAC-Name |
4-chloro-7H-pyrrolo[2,3-d]triazine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)2-9-6(4)11-12-10-5/h2H,(H,9,10,11) |
InChI-Schlüssel |
PDKOIBLESXQRKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)N=NN=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)




![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)


![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)

![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)



